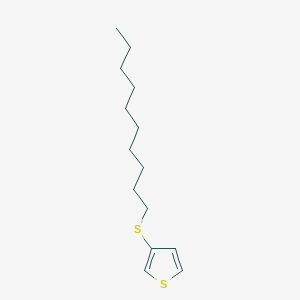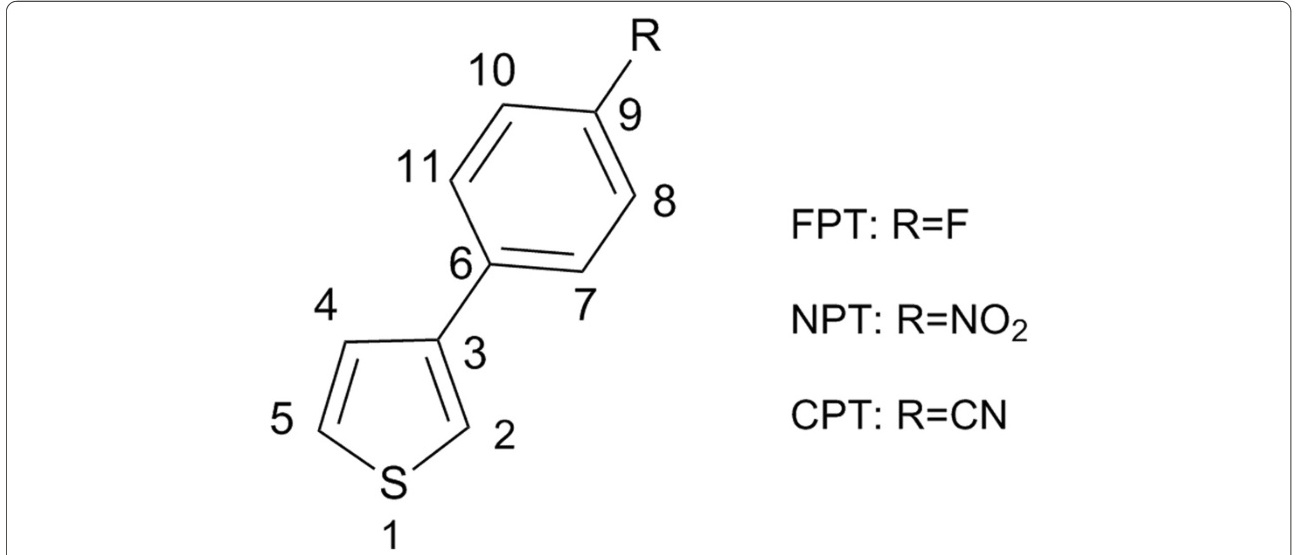
3-(Decylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decylsulfanyl)thiophene is a thiophene derivative featuring a decylsulfanyl (-S-C₁₀H₂₁) substituent at the 3-position of the aromatic ring. Thiophenes are sulfur-containing heterocycles with significant applications in organic electronics, polymer chemistry, and pharmaceuticals due to their conjugated π-system and tunable electronic properties. The decylsulfanyl group introduces a long alkyl chain, which enhances solubility in nonpolar solvents and influences self-assembly in polymeric systems . This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, with alkylthiols reacting with halogenated thiophenes under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)thiophene typically involves the introduction of the decylsulfanyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with a decylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(Decylsulfanyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(Decylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the decylsulfanyl group can enhance its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituent Effects on Electronic and Physical Properties
The electronic behavior of thiophene derivatives is highly dependent on substituent type and position. Key comparisons include:

Key Findings :
- Electron-donating groups (e.g., alkylthio) enhance π-conjugation in polymers, improving conductivity .
- Electron-withdrawing groups (e.g., -COCH₃, -NO₂) reduce bandgaps, making compounds suitable for light-emitting devices .
- Long alkyl chains (e.g., decylsulfanyl) improve solubility and film-forming properties in polymers but may reduce crystallinity .
Polymerization Behavior and Regioregularity
Polymerization of alkylthio-thiophenes under identical conditions reveals substituent-dependent outcomes:
Key Findings :
- Halogenated alkyl chains (Cl, Br) lower regioregularity and molar mass compared to non-halogenated analogs due to steric and electronic effects .
- The decylsulfanyl group’s long chain may sterically hinder polymerization but improve solubility, enabling higher molar masses in optimized conditions .
Stability and Reactivity in Chemical Processes
- Hydrodesulfurization (HDS) Resistance : Thiophene derivatives with bulky substituents (e.g., decylsulfanyl) resist HDS more effectively than simpler analogs (e.g., methylthio), as seen in catalytic upgrading studies .
- Thermal Stability : Long alkyl chains enhance thermal stability in polymers, delaying decomposition by ~50°C compared to short-chain derivatives .
Properties
CAS No. |
92372-03-7 |
|---|---|
Molecular Formula |
C14H24S2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
3-decylsulfanylthiophene |
InChI |
InChI=1S/C14H24S2/c1-2-3-4-5-6-7-8-9-11-16-14-10-12-15-13-14/h10,12-13H,2-9,11H2,1H3 |
InChI Key |
TXCVQUWABRBRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















